molecular formula C5H7BrN2 B1280239 4-bromo-1,5-dimethyl-1H-pyrazole CAS No. 5775-86-0

4-bromo-1,5-dimethyl-1H-pyrazole

Cat. No.: B1280239
CAS No.: 5775-86-0
M. Wt: 175.03 g/mol
InChI Key: YWTIJBYUQXQACR-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a bromine substituent at the fourth position. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action

The primary target of 4-bromo-1,5-dimethyl-1H-pyrazole is liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the liver by catalyzing the conversion of alcohol to acetaldehyde, a toxic compound that contributes to the symptoms of a hangover.

Mode of Action

This compound acts as an inhibitor of liver alcohol dehydrogenase . By binding to the active site of the enzyme, it prevents the normal substrate, alcohol, from accessing the active site, thereby inhibiting the enzyme’s activity. This results in a decrease in the metabolism of alcohol, leading to an increase in blood alcohol levels.

Result of Action

The primary result of the action of this compound is the inhibition of alcohol metabolism , leading to increased blood alcohol levels . This could potentially be used therapeutically to treat conditions such as alcohol addiction, where maintaining high blood alcohol levels could deter individuals from consuming more alcohol due to the unpleasant effects of high blood alcohol levels.

Biochemical Analysis

Biochemical Properties

4-bromo-1,5-dimethyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been reported to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate key metabolic pathways and cellular energy production processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the oxidative phosphorylation process, which is crucial for ATP production and energy metabolism in cells . Additionally, its impact on calcium uptake can alter cellular signaling and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes involved in oxidative phosphorylation and calcium uptake, thereby disrupting normal cellular functions. The compound’s ability to interfere with ATP-32P exchange reactions further highlights its role in modulating energy metabolism . These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of oxidative phosphorylation and calcium uptake, resulting in altered cellular metabolism and energy production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, it can cause significant disruptions in cellular functions, leading to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level results in a marked change in the compound’s impact on cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to energy production and calcium homeostasis. It interacts with enzymes responsible for oxidative phosphorylation and calcium uptake, thereby influencing metabolic flux and metabolite levels. These interactions can lead to changes in cellular energy production and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can affect its activity and function, influencing its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall effects on cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,5-dimethyl-1H-pyrazole typically involves the bromination of 1,5-dimethyl-1H-pyrazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Cyclization Reactions: Catalysts like palladium or copper are often employed in cyclization reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic systems .

Scientific Research Applications

4-Bromo-1,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-1-methyl-1H-pyrazole
  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 4-Bromo-3,5-dimethyl-1H-pyrazole

Comparison: Compared to its analogs, 4-bromo-1,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups at positions 1 and 5 can affect the compound’s electronic properties and steric interactions, making it a valuable scaffold for the development of new chemical entities .

Properties

IUPAC Name

4-bromo-1,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-5(6)3-7-8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTIJBYUQXQACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504421
Record name 4-Bromo-1,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-86-0
Record name 4-Bromo-1,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,5-dimethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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